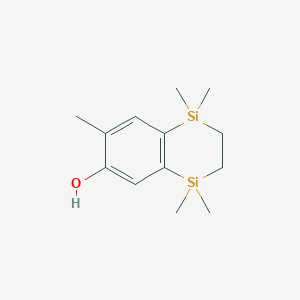
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is an organosilicon compound that features a unique structure with two silicon atoms incorporated into a benzene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol typically involves the alkylation of naphthalene derivatives. One common method is the reaction of naphthalene with methylating agents under acidic conditions to introduce the methyl groups . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial during industrial production to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol involves its interaction with molecular targets through its silicon atoms. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of stable silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
- Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-
Uniqueness
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is unique due to the presence of two silicon atoms within its structure, which imparts distinct chemical properties compared to its carbon-only analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
Eigenschaften
CAS-Nummer |
827339-69-5 |
|---|---|
Molekularformel |
C13H22OSi2 |
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
1,1,4,4,7-pentamethyl-2,3-dihydro-1,4-benzodisilin-6-ol |
InChI |
InChI=1S/C13H22OSi2/c1-10-8-12-13(9-11(10)14)16(4,5)7-6-15(12,2)3/h8-9,14H,6-7H2,1-5H3 |
InChI-Schlüssel |
PCCMYPHWBWPBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1O)[Si](CC[Si]2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


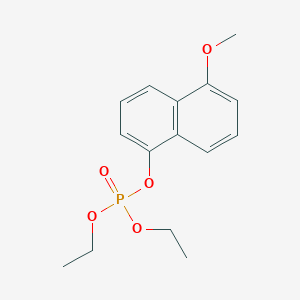

![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
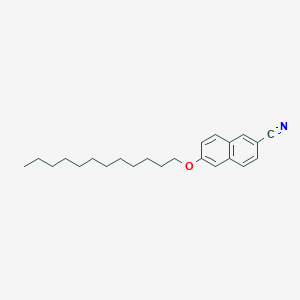
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
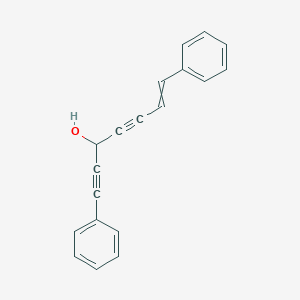
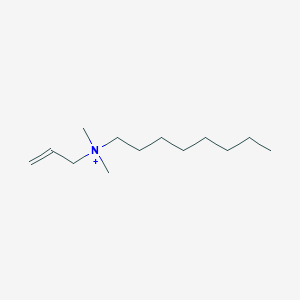
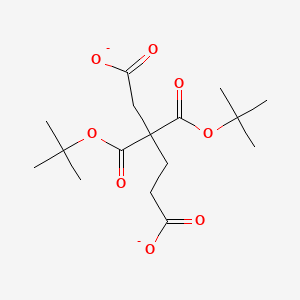
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
